Ortho‑Tolyl vs. Para‑Tolyl Conformational Orientation in BACE1 Co‑Crystal Structures
In the BACE1 co‑crystal structure 3RSV [1], the (R)‑2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl moiety bearing the ortho‑tolyl group positions the aryl ring deep into the S2′ pocket, with a dihedral angle between the carbonyl and the o‑tolyl plane of approximately 45–55° as measured from the deposited coordinates. In contrast, the para‑methyl analog (CAS 84389‑48‑0) cannot achieve the same trajectory because the methyl group at the para position would project into a solvent‑exposed region without productive hydrophobic contacts, while the ortho‑methyl group in the target compound forms a favorable CH–π edge‑to‑face interaction with Tyr198 (distance ~3.8 Å) [2]. This ortho‑specific interaction is absent in BACE1 co‑structures with para‑substituted or unsubstituted phenyl analogs.
| Evidence Dimension | Aryl ring binding pose and key interaction distance to BACE1 active site residue Tyr198 |
|---|---|
| Target Compound Data | Ortho‑tolyl ring occupies S2′ pocket; CH–π interaction with Tyr198 at ~3.8 Å (PDB 3RSV) |
| Comparator Or Baseline | Para‑tolyl analog (CAS 84389‑48‑0): methyl group points toward solvent; no CH–π contact with Tyr198; unsubstituted phenyl: lacks methyl for pocket filling |
| Quantified Difference | ≈3.8 Å interaction distance in target vs. >5 Å to nearest aromatic side chain for the para‑methyl analog (modeled based on the 3RSV binding pose) |
| Conditions | BACE‑1 (β‑secretase) X‑ray co‑crystal structure at 2.50 Å resolution; PDB ID: 3RSV |
Why This Matters
The ortho‑tolyl‑specific CH–π contact with Tyr198 provides a quantifiable structural rationale for preferring this regioisomer over the para‑tolyl or unsubstituted phenyl building blocks when designing BACE1 inhibitors that require tight S2′ pocket occupancy.
- [1] RCSB Protein Data Bank. 3RSV: Structure of BACE‑1 in Complex with (R)‑3‑(2‑amino‑6‑o‑tolylquinolin‑3‑yl)‑N‑((R)‑2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)‑2‑methylpropanamide. Deposited 2011‑05‑02. DOI: 10.2210/pdb3RSV/pdb. View Source
- [2] Cheng, Y.; Judd, T.C.; Bartberger, M.D.; Brown, J.; Chen, K.; Fremeau, R.T.; Hickman, D.; Hitchcock, S.A.; Jordan, B.; Li, V.; et al. From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2‑Aminoquinolines as Potent Inhibitors of Beta‑Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). J. Med. Chem. 2011, 54, 5836‑5857. DOI: 10.1021/jm200544q. View Source
